BenchChemオンラインストアへようこそ!

(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

This chiral spirocyclic α-amino acid features a unique 5,8-diazaspiro[3.5]nonane-6,9-dione core, providing exceptional conformational rigidity (fraction sp³ = 0.67) and a dual-amide hydrogen-bonding network. Unlike regioisomeric diazaspiro frameworks, its defined (S)-stereochemistry and free carboxylic acid enable direct conjugation for PROTAC linkers or chiral ligand synthesis. With a balanced HBD/HBA profile (3 HBD, 4 HBA), low molecular weight (212.20 g/mol), and favorable aqueous solubility (XLogP3-AA = -1.1), it is an ideal fragment for screening metalloproteases or aspartyl proteases requiring carboxylic acid recognition motifs.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 2092231-65-5
Cat. No. B1480431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid
CAS2092231-65-5
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(=O)NC(C(=O)N2)CC(=O)O
InChIInChI=1S/C9H12N2O4/c12-6(13)4-5-7(14)11-9(2-1-3-9)8(15)10-5/h5H,1-4H2,(H,10,15)(H,11,14)(H,12,13)/t5-/m0/s1
InChIKeyHGANFBOWDUQMJM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(6,9-Dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic Acid (CAS 2092231-65-5) – Procurement-Relevant Structural and Physicochemical Baseline


(S)-2-(6,9-Dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid (CAS 2092231-65-5), also referred to as DNAA, is a chiral spirocyclic α-amino acid derivative built upon the 5,8-diazaspiro[3.5]nonane-6,9-dione scaffold [1]. The molecule integrates a conformationally restricted spirocyclic core with a carboxylic acid side chain, yielding a defined hydrogen-bond donor/acceptor profile (3 HBD, 4 HBA) and a single stereocenter at the 7-position [2]. It is supplied as a research-grade building block, typically at ≥95% purity, with a molecular weight of 212.20 g/mol and a calculated partition coefficient (XLogP3-AA) of -1.1, indicating appreciable aqueous solubility .

Why In-Class Spirocyclic Amino Acids Cannot Substitute for (S)-2-(6,9-Dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic Acid in Rigorous Research Programs


The 5,8-diazaspiro[3.5]nonane-6,9-dione core of this compound imparts a unique combination of conformational rigidity and a dual-amide hydrogen-bonding motif that is absent in regioisomeric diazaspiro frameworks (e.g., 1,7-diazaspiro[3.5]nonane or 1,3-diazaspiro[4.4]nonane systems) [1]. The (S)-stereochemistry at the 7-position directly determines the three-dimensional orientation of the acetic acid side chain, which is critical for chiral recognition in enzyme binding pockets or asymmetric synthesis applications [2]. Furthermore, the presence of both the 6,9-dione motif and the free carboxylic acid creates a distinct physicochemical signature—hydrogen bond donor count of 3 versus 1–2 for simpler diazaspiro congeners—that alters solubility, logP, and protein-ligand interaction potential, making direct functional interchange without re-validation scientifically unsound [3].

Quantitative Differentiation Evidence for (S)-2-(6,9-Dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic Acid Relative to Structural Analogs


Enhanced Hydrogen-Bond Donor Capacity Compared to the Parent 5,8-Diazaspiro[3.5]nonane-6,9-dione Scaffold

Incorporation of the acetic acid side chain onto the 5,8-diazaspiro[3.5]nonane-6,9-dione core increases the hydrogen-bond donor (HBD) count from 2 to 3 and the hydrogen-bond acceptor (HBA) count from 2 to 4, as computed from the respective molecular structures [1]. This quantitative change directly expands the compound's capacity for directional intermolecular interactions, a key parameter in fragment-based screening where rule-of-three compliance and polar surface area are critical filters [2].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Rotatable Bond Constraint and Conformational Pre-organization Versus Flexible-Chain Amino Acid Analogs

The target compound possesses only 2 rotatable bonds (the acetic acid side chain and the bond connecting it to the spirocyclic core), compared to linear amino acid analogs such as N-acetyl-L-aspartic acid which have 4 or more rotatable bonds [1]. This conformational restriction, enforced by the spirocyclic fusion and the intramolecular lactam ring, reduces the entropic penalty upon binding to a macromolecular target, a well-established principle in medicinal chemistry for improving ligand efficiency [2].

Conformational Analysis Ligand Efficiency Spirocyclic Scaffolds

Chiral Purity as a Determinant of Reproducibility in Asymmetric Synthesis and Biochemical Assays

The compound is explicitly designated as the (S)-enantiomer (IUPAC: 2-[(7S)-6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl]acetic acid), as confirmed by the isomeric SMILES notation C1CC2(C1)C(=O)N[C@H](C(=O)N2)CC(=O)O deposited in PubChem [1]. For procurement in asymmetric synthesis or chiral biochemical assays, the enantiomeric purity is a pass/fail criterion: use of the racemate or the (R)-enantiomer would produce divergent biological or synthetic outcomes. While specific enantiomeric excess (ee) data are not publicly disclosed for this batch-level product, the defined stereochemistry provides a traceable identity that is absent in many generic spirocyclic acetic acid derivatives offered without stereochemical specification .

Stereochemistry Chiral Building Blocks Assay Reproducibility

Hydrophilicity Profile (XLogP3-AA = -1.1) Differentiates from More Lipophilic Diazaspiro Building Blocks

The computed partition coefficient XLogP3-AA of -1.1 for the target compound indicates significant hydrophilicity, placing it in a distinct chemical space compared to N-alkylated or aryl-substituted diazaspiro[3.5]nonane derivatives, which typically exhibit XLogP3 values ≥ +0.5 [1]. This property is critical for biochemical assay compatibility; compounds with logP < 0 generally exhibit aqueous solubility exceeding 1 mM, reducing the need for DMSO co-solvents that can denature proteins or interfere with assay readouts [2].

Physicochemical Property logP Aqueous Solubility

Recommended Application Scenarios for (S)-2-(6,9-Dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery (FBLD) Library Design Requiring sp³-Rich, Conformationally Constrained Carboxylic Acid Building Blocks

The compound's combination of a spirocyclic core (fraction sp³ = 0.67), low molecular weight (212.20 Da), and balanced HBD/HBA profile makes it an ideal fragment for screening campaigns targeting enzymes with carboxylic acid recognition motifs (e.g., metalloproteases, aspartyl proteases, or autotaxin). Its 2 rotatable bonds and XLogP3-AA of -1.1 satisfy 'rule-of-three' fragment criteria while providing a defined (S)-stereocenter that can probe chiral binding pockets [1].

PROTAC and Targeted Protein Degradation (TPD) Linker-Precursor Synthesis

The free carboxylic acid functionality provides a direct conjugation handle for amide bond formation with linker moieties in PROTAC design. The spirocyclic dione core introduces conformational rigidity that can favorably pre-organize the degrader ternary complex, potentially improving degradation efficiency compared to flexible alkyl-chain linkers. The defined (S)-stereochemistry further enables the synthesis of stereochemically pure bifunctional degraders [1].

Chiral Ligand and Organocatalyst Synthesis for Asymmetric Transformations

The single (S)-stereocenter and the dual-amide hydrogen-bonding network provide a chiral scaffold for the development of novel organocatalysts or chiral ligands. The spirocyclic framework restricts conformational freedom, which can enhance enantioselectivity in catalytic applications compared to more flexible amino acid derivatives [2].

Biochemical Assay Development Requiring High Aqueous Solubility and Defined Stereochemistry

With a computed XLogP3-AA of -1.1 suggesting good aqueous solubility, this compound is suitable for biochemical assays that require minimal organic co-solvent. Its enumerated hydrogen-bonding features and chiral identity make it a well-characterized tool compound for studying structure-activity relationships in enzyme inhibition or receptor binding assays where stereochemistry is a critical variable [3].

Quote Request

Request a Quote for (S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.